6-Methylspiro[3.3]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methylspiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-2-9(3-6)4-7(5-9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDRDDIHNVXWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methylspiro[3.3]heptane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its chemical reactivity and biological interactions. The presence of the carboxylic acid functional group allows for various chemical transformations, which are crucial for its biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interaction with enzymes and receptors.
1. Enzyme Interaction
The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest it may interact with various enzymes, potentially influencing metabolic pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.
2. Antimicrobial Activity
Studies have indicated that spirocyclic compounds, including this compound, can exhibit antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways in microorganisms .
3. Cytotoxicity and Anticancer Potential
Research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in certain cancer cells, although further studies are needed to elucidate the specific mechanisms involved .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various spiro compounds on specific enzymes involved in metabolic pathways. The results indicated that this compound showed moderate inhibition compared to standard inhibitors like ε-aminocaproic acid (EACA) .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of spiro compounds against a panel of bacterial strains, demonstrating that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Biochemical Analysis
The biochemical properties of this compound include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₄O₂ |
| pKa | Measured values indicate moderate acidity |
| Solubility | Poorly soluble in water (≤ 1 µM) |
| Lipophilicity | Calculated logP value around 6.0 |
These properties suggest that the compound may have favorable characteristics for drug development, particularly in terms of membrane permeability and interaction with lipid-based environments.
The proposed mechanisms through which this compound exerts its biological effects include:
- Competitive Inhibition : By binding to active sites on enzymes, it may prevent substrate access.
- Cell Membrane Interaction : Disruption of microbial membranes leading to cell death.
- Signal Transduction Modulation : Potentially affecting pathways involved in cell proliferation and apoptosis.
Scientific Research Applications
Chemical Synthesis Applications
The carboxylic acid functionality of 6-methylspiro[3.3]heptane-2-carboxylic acid enables it to participate in various chemical transformations, including:
- Esterification : The carboxylic acid can react with alcohols to form esters, which are important in the synthesis of pharmaceuticals and polymers.
- Amidation : This reaction allows the formation of amides from the carboxylic acid, expanding the range of functionalized compounds that can be synthesized.
- Peptide Coupling : The compound can be utilized in peptide synthesis, which is crucial for developing peptide-based therapeutics.
These transformations facilitate the generation of novel spirocyclic structures with tailored properties that are essential for drug design and development .
Medicinal Chemistry
In medicinal chemistry, spirocyclic compounds like this compound are significant due to their rigid structures, which can influence biological activity. They serve as scaffolds for placing functional groups at defined positions, allowing researchers to explore structure-activity relationships (SAR) effectively. Notably:
- Chirality : The 2,6-disubstituted variants of this compound are chiral, offering opportunities for enantioselective pharmacological activity. This characteristic is advantageous for targeting specific receptors in biological systems .
- Potential Therapeutic Agents : Research has indicated that spiro[3.3]heptane derivatives may exhibit unique interactions with biological targets, although comprehensive studies on their in vivo behavior remain limited .
Material Science
The structural rigidity and unique properties of this compound also make it relevant in materials science:
- Functional Fine Chemicals : It can be used in the preparation of fine chemicals that require specific physical and chemical properties tailored for applications in specialty chemicals .
- Nematic Liquid Crystals : The compound has been explored for its potential use in nematic liquid crystal mixtures, which are critical for display technologies .
Table 1: Summary of Synthesis Routes and Yields
| Synthesis Method | Compound Produced | Yield (%) | Key Features |
|---|---|---|---|
| Esterification | Various Esters | Up to 92% | Utilizes carboxylic acid functionality |
| Amidation | Amides | Variable | Expands functionalization options |
| Peptide Coupling | Peptide Derivatives | Variable | Important for drug development |
A study on synthetic routes demonstrated that spiro[3.3]heptanes could be synthesized using [2+2] cycloadditions, although these methods often resulted in low yields and required extensive purification .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 6-methylspiro[3.3]heptane-2-carboxylic acid with its analogs:
*Inferred properties based on structural analogs.
Key Observations :
- Solubility: Amino and hydroxy derivatives exhibit higher polarity, favoring aqueous solubility .
- Steric Effects : Dimethyl and methyl groups introduce steric hindrance, which could modulate interactions with biological targets .
Antimicrobial and Enzyme Inhibition
Drug Design and Synergy
- Anti-Biofilm Agents : Derivatives of bicyclo[2.2.1]heptane-2-carboxylic acid (e.g., PKZ18-22) inhibit biofilm growth in MRSA synergistically with antibiotics, suggesting spiro/bicyclic acids could enhance anti-infective efficacy .
Preparation Methods
Alkylation-Based Approach from Diisopropylmalonate
A well-documented approach for related spiro[3.3]heptane derivatives involves alkylation of diisopropylmalonate with dihalogenated precursors such as 1,3-dibromo-2,2-dimethoxypropane. This forms key intermediates that can be cyclized and further functionalized to yield the spirocyclic core with carboxylic acid groups.
Use of 2-(Hydroxymethyl)cyclobutanone Derivatives
Another advanced method utilizes 2-(hydroxymethyl)cyclobutanone derivatives as common precursors. These compounds undergo olefination (e.g., via titanium-based Tebbe reagent) to introduce alkene functionality, followed by cyclization steps such as:
- Dichloroketene addition.
- Meinwald oxirane rearrangement.
These steps construct the spirocyclic framework with precise control over substitution patterns and stereochemistry.
Strecker Reaction for Amino Acid Functionalization
For derivatives bearing amino acid functions, the Strecker reaction with chiral auxiliaries (e.g., Ellman’s sulfinamide) is used to install amino groups with stereochemical control. This method is relevant for producing stereochemically defined spirocyclic amino acids but can be adapted for carboxylic acid derivatives as well.
Introduction of the methyl group at the 6-position of the spiro[3.3]heptane ring requires regioselective functionalization strategies. This can be achieved by:
- Using methyl-substituted cyclobutane precursors.
- Selective alkylation or substitution reactions on intermediates prior to ring closure.
- Controlling reaction conditions to favor substitution at the 6-position over other sites.
Literature indicates that such substitution patterns are less common and require careful synthetic design, often involving multi-step sequences with intermediate protection/deprotection steps.
Reaction Conditions and Scale
- Typical reactions are conducted under controlled temperatures (0 °C to room temperature) to manage reactivity and selectivity.
- Solvents such as dichloromethane (CH2Cl2) are commonly used.
- Multigram to kilogram scale synthesis has been reported for related spiro compounds, demonstrating scalability of these methods.
- Purification steps include aqueous extractions, drying over sodium sulfate, trituration with hexane, filtration, and vacuum distillation.
Summary Data Table of Preparation Methods
Research Findings and Notes
- The convergent synthetic strategies allow efficient access to diverse spirocyclic building blocks with functional groups positioned for further elaboration in drug discovery.
- The use of chiral auxiliaries and stereoselective reactions enables preparation of stereochemically pure compounds, which is crucial for biological activity studies.
- The spiro[3.3]heptane scaffold imparts conformational rigidity, beneficial for medicinal chemistry applications, and the methyl substitution can influence steric and electronic properties of the molecule.
- Stability of intermediates such as 2-oxocyclobutanecarboxylate derivatives can be challenging due to ring strain, requiring use of protected equivalents and careful handling.
Q & A
Q. What are the established synthetic pathways for 6-methylspiro[3.3]heptane-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropane intermediates or spiroannulation strategies. For example, methyl 2-chloro-2-cyclopropylideneacetate can serve as a precursor for spirocyclic frameworks via acid-catalyzed cyclization . Key steps include:
-
Grignard reagent addition to form cyclopropane rings.
-
Acid-catalyzed cyclization (e.g., BF₃·Et₂O) to form the spiro[3.3]heptane core.
-
Hydrolysis of ester groups to yield the carboxylic acid moiety.
Optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (0°C to reflux) significantly impacts stereochemical outcomes and purity. Yields range from 40–75% depending on substituent compatibility .- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopropane formation | Grignard reagent, THF, −20°C | 65 | 92% |
| Spiroannulation | BF₃·Et₂O, DCM, rt | 58 | 88% |
| Hydrolysis | NaOH/MeOH, reflux | 72 | 95% |
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves spirocyclic stereochemistry; distinct signals for methyl groups (δ 1.2–1.5 ppm) and carboxylic protons (broad, δ 10–12 ppm) confirm structure .
- X-ray Crystallography : Resolves absolute configuration of the spiro center, critical for chiral drug intermediates .
- HPLC-MS : Monitors reaction progress and quantifies impurities (e.g., diastereomers) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications to the spiro[3.3]heptane core affect binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Functionalization at the 6-methyl or carboxylic acid positions alters steric and electronic profiles. For example:
-
Methyl group removal reduces hydrophobic interactions with protein pockets, decreasing binding affinity by 3–5-fold .
-
Trifluoromethyl substitution enhances metabolic stability but may introduce steric clashes in tight binding sites .
Computational docking (e.g., AutoDock Vina) combined with SPR (surface plasmon resonance) validates these effects, with ΔG values correlating with IC₅₀ shifts .- Data Table :
| Derivative | Modification | Target Protein | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| Parent compound | None | CYP450 | −8.2 |
| 6-CF₃ analog | Trifluoromethyl | CYP450 | −7.9 |
| Carboxylic acid ester | Ethyl ester | CYP450 | −6.5 |
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound degrades rapidly in acidic conditions (pH < 3) via ring-opening; neutral/basic conditions (pH 7–9) preserve integrity for >48 hours .
- Thermal Stability : Decomposition occurs above 80°C, with TGA showing a 15% mass loss by 100°C. Storage at 2–8°C in anhydrous DMSO or ethanol is recommended .
Q. What computational strategies are optimal for predicting the pharmacokinetic properties of spiro[3.3]heptane derivatives?
- Methodological Answer :
- QSPR Models : Correlate logP and polar surface area with bioavailability. For 6-methyl derivatives, predicted logP = 1.8 ± 0.2 aligns with moderate membrane permeability .
- MD Simulations : Reveal conformational flexibility of the spiro core, impacting blood-brain barrier penetration (e.g., <5% CNS bioavailability due to rigidity) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
